molecular formula C13H10N4O2 B12223199 5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B12223199
M. Wt: 254.24 g/mol
InChI Key: WMRRHCZHPKQELS-UHFFFAOYSA-N
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Description

5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable target for research in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the reaction of 3-amino-1,2,4-triazole with various aldehydes and acetoacetanilide under mild conditions. One efficient method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst. This reaction is carried out at 60°C under solvent-free conditions, resulting in yields ranging from 40% to 96% .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as those supported on magnetic surfaces, allows for easy separation and reuse of the catalyst, enhancing the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid stands out due to its unique combination of biological activities and its potential for use in multiple fields of research. Its ability to inhibit specific molecular pathways and induce apoptosis in cancer cells makes it a promising candidate for drug development .

Properties

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C13H10N4O2/c1-8-10(12(18)19)11(9-5-3-2-4-6-9)17-13(16-8)14-7-15-17/h2-7H,1H3,(H,18,19)

InChI Key

WMRRHCZHPKQELS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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